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Compound of Interest

Compound Name: Nitroacetate

Cat. No.: B1208598 Get Quote

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the foundational synthetic

methodologies for nitroacetate esters. These compounds are pivotal intermediates in organic

synthesis, serving as versatile building blocks for pharmaceuticals, amino acids, and

heterocyclic compounds. This document details the core early synthetic strategies, presenting

quantitative data, detailed experimental protocols, and reaction pathway visualizations to

facilitate understanding and replication.

Synthesis from Nitromethane via Nitroacetic Acid
Salts
One of the most classical and significant early routes to nitroacetate esters involves the initial

formation of a salt of nitroacetic acid from nitromethane, followed by esterification. This

approach, often associated with the work of Steinkopf, has been subject to various

improvements over the years.[1]

The Steinkopf Method and Subsequent Improvements
The foundational method involves the self-condensation of nitromethane in the presence of a

strong base, like potassium hydroxide, to form the dipotassium salt of nitroacetic acid.[1][2]

This stable intermediate is then isolated and subsequently esterified using an alcohol in the

presence of a strong acid catalyst, such as sulfuric acid.[1][3]
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Initial procedures reported modest yields.[1] However, subsequent refinements, such as

increasing the alkali concentration during salt formation and optimizing the esterification

temperature, significantly improved the yield of the final nitroacetate ester.[1][4] A key

challenge in the esterification step is preventing the Nef reaction, which can be mitigated by

using anhydrous conditions.[1]

Reaction Pathway: Synthesis from Nitromethane

Step 1: Salt Formation

Step 2: Esterification
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Caption: Synthesis of nitroacetate esters from nitromethane.

Detailed Experimental Protocol: Methyl Nitroacetate
from Nitromethane[1]
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Part A: Preparation of the Dipotassium Salt of Nitroacetic Acid

In a reaction vessel, dissolve 168 g of potassium hydroxide in 112 g of water.

Over a period of 30 minutes, add 61 g (1.0 mole) of nitromethane to the KOH solution.

Heat the mixture to reflux for 1 hour in an oil bath maintained at approximately 160°C.

After cooling to room temperature, filter the precipitated crystalline product.

Wash the collected salt several times with methanol and dry it under vacuum.

This procedure yields 71.5–80.0 g (79–88%) of the dipotassium salt of nitroacetic acid.

Part B: Esterification to Methyl Nitroacetate

Charge a 2-L, three-necked, round-bottomed flask with 70 g (0.39 mole) of the finely

powdered dipotassium salt and 465 ml of methanol.

Cool the reaction mixture to -15°C.

With vigorous stirring, add 116 g of concentrated sulfuric acid over approximately 1 hour,

maintaining the temperature at -15°C.

Allow the mixture to warm to room temperature over a 4-hour period and continue stirring for

an additional 4 hours.

Remove the precipitate by suction filtration.

Concentrate the filtrate on a rotary evaporator at 30–40°C.

Dissolve the residual oil in benzene and wash with water.

Dry the organic layer over anhydrous sodium sulfate.

Remove the benzene by distillation, followed by distillation under reduced pressure to yield

30–32 g (66–70%) of methyl nitroacetate.
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Synthesis from Alkyl Haloacetates (Kornblum
Synthesis)
An alternative early route, developed by Kornblum and his colleagues in 1955, involves the

reaction of an alkyl iodoacetate with silver nitrite.[2][3] This method is an extension of the Victor

Meyer reaction for the synthesis of nitroalkanes.[5][6] The reaction is typically performed in a

non-polar solvent like dry ether at low temperatures. While it can provide relatively high yields,

the high cost of the silver nitrite and alkyl iodoacetate starting materials makes it less suitable

for large-scale commercial production.[2]

// Nodes Iodoacetate [label="Ethyl Iodoacetate", fillcolor="#F1F3F4", fontcolor="#202124"];

SilverNitrite [label="Silver Nitrite (AgNO₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; Product

[label="Ethyl Nitroacetate", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct

[label="Silver Iodide (AgI)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Invisible node for centering center [shape=point, width=0];

// Edges Iodoacetate -> center [dir=none]; SilverNitrite -> center [dir=none]; center -> Product

[label="Nucleophilic Substitution\n(in dry ether, 0°C)"]; center -> Byproduct; }

Caption: Synthesis from ethyl acetoacetate.

Detailed Experimental Protocol: Improved Synthesis
from Ethyl Acetoacetate
[2]

Prepare a solution of 135 ml of acetic anhydride and 0.295 ml of concentrated sulfuric acid.

Charge a 100 ml three-necked, round-bottom flask with 28 ml of the acetic anhydride/sulfuric

acid solution.

Cool the reaction mixture to 0°C.

Slowly add 25.4 ml of ethyl acetoacetate, maintaining the temperature between 0–5°C.
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Slowly add 9.8 ml of 90% nitric acid, ensuring the temperature remains between 0–5°C. This

addition is highly exothermic.

After stirring for 90 minutes at 0–5°C, pour the reaction mixture into 200 ml of ice-cold

ethanol.

Stir for 10 minutes in an ice bath, then allow it to stir overnight at room temperature.

Treat the ethanolic solution with 0.31 g of anhydrous sodium carbonate and stir for ten

minutes.

Filter the mixture and remove volatile components under vacuum.

Distill the residue at 75°C / 0.65 mm to afford ethyl nitroacetate. This method can achieve a

yield of 75%. [2]

Other Early Synthetic Approaches
Carboxylation of Nitromethane
Finkbeiner and colleagues disclosed a process
in 1963 where nitromethane is treated with
magnesium methyl carbonate to form a
magnesium chelate of nitroacetic acid. [2][4]This
intermediate is then esterified with a strong acid
to yield the desired nitroacetate ester. [2][4]This
method was reported to produce the methyl
ester in a 58% yield. [4]
Summary of Quantitative Data
The following table summarizes the quantitative data for the early synthetic routes to

nitroacetate esters discussed.
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Method
Name

Starting
Materials

Key
Reagents

Product
Reported
Yield

Reference

Steinkopf

(Improved)

Nitromethane

, Methanol
KOH, H₂SO₄

Methyl

Nitroacetate
66-70% [1]

Kornblum

Synthesis

Ethyl

Iodoacetate
Silver Nitrite

Ethyl

Nitroacetate

High

(unspecified)
[2][3]

Bouveault &

Wahl

Ethyl

Acetoacetate

Nitric Acid,

Acetic

Anhydride

Ethyl

Nitroacetate
Low [3][7]

Improved

B&W

Ethyl

Acetoacetate

Nitric Acid,

Acetic

Anhydride,

H₂SO₄

Ethyl

Nitroacetate
75% [2]

Finkbeiner et

al.
Nitromethane

Magnesium

Methyl

Carbonate,

Acid

Methyl

Nitroacetate
58% [2][4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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